molecular formula C13H17N3 B2619104 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1381121-19-2

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2619104
CAS No.: 1381121-19-2
M. Wt: 215.3
InChI Key: YBKVHCZPGSMOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical building block for drug discovery and biomedical research. This pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to inhibit key kinase targets. Research indicates that analogous 1H-pyrrolo[2,3-b]pyridine derivatives act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with one study identifying a compound exhibiting IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4, respectively . These inhibitors demonstrate significant anti-proliferative and pro-apoptotic effects in cancer cell lines, such as breast cancer 4T1 cells, highlighting the scaffold's potential in oncology research . Furthermore, the 1-methylpiperidin-4-yl moiety is a common pharmacophore that can enhance blood-brain barrier penetration, making this compound a candidate for developing therapeutics for central nervous system (CNS) disorders. Recent AI-driven de novo design approaches have also successfully utilized similar pyrrolopyridine cores to develop nanomolar inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases like Alzheimer's and DYRK1A syndrome . This compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-7-4-10(5-8-16)12-9-11-3-2-6-14-13(11)15-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKVHCZPGSMOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields with reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or piperidine rings .

Scientific Research Applications

DYRK1A Inhibition

One of the most significant applications of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is its role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against DYRK1A, which is implicated in Alzheimer's disease and other neurodegenerative conditions.

  • Mechanism of Action : The compound interacts with the active site of DYRK1A, leading to reduced phosphorylation of downstream targets involved in neurodegeneration.
  • Research Findings : In vitro studies have shown nanomolar-level inhibition of DYRK1A, alongside antioxidant and anti-inflammatory properties that may contribute to neuroprotection .

MERTK Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the MER proto-oncogene tyrosine kinase (MERTK), which plays a role in tumor progression and immune evasion.

  • Inhibition Studies : Compounds designed based on the pyrrolo[2,3-b]pyridine scaffold have shown promising results in inhibiting MERTK activity, leading to reduced cancer cell proliferation and enhanced apoptosis in various cancer cell lines .
  • Case Studies : Specific derivatives have been tested in preclinical models, showing significant tumor regression and improved survival rates compared to control groups.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy.

Substituent Effect on Activity Reference
Fluoro groupEnhances binding affinity to DYRK1A
Methyl groupIncreases lipophilicity
Chloro groupModulates selectivity for MERTK

Synthetic Methodologies

The synthesis of this compound involves several key steps that ensure high yield and purity:

  • Step 1 : Formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions.
  • Step 2 : Introduction of the methylpiperidine moiety via nucleophilic substitution.
  • Step 3 : Purification using chromatographic techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Table 1: FGFR Inhibitors with Pyrrolo[2,3-b]pyridine Core

Compound Substituents FGFR1 IC₅₀ (nM) Key Interaction Reference
Target Compound 1-Methylpiperidin-4-yl Not Reported H-bond with Asp641
5-Trifluoromethyl Derivative 5-CF₃, Methoxyphenyl 12 H-bond with Gly485
Hydrophobic Tail Analog 5-CF₃, 4-Chlorophenyl 8 Enhanced hydrophobic fit

Dopamine D4 Receptor Antagonists

The 1H-pyrrolo[2,3-b]pyridine scaffold is critical in designing selective dopamine D4 receptor antagonists. Notable examples include:

  • L-745,870 : 3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine exhibits high D4 affinity (Ki = 2.5 nM) and >300-fold selectivity over D2/D3 receptors .
  • S 18126 : A benzoindane derivative with D4 Ki = 2.4 nM and >1000-fold selectivity over D2/D3 .

Table 2: Dopamine Receptor Binding Profiles

Compound D4 Ki (nM) D2 Ki (nM) D3 Ki (nM) Selectivity (D4 vs. D2/D3) Reference
L-745,870 2.5 905 >3000 >360-fold
S 18126 2.4 738 2840 >300-fold
Target Compound Not Reported

However, its selectivity profile remains uncharacterized.

Antitumor Agents (Nortopsentin Analogues)

Nortopsentin analogues featuring 1H-pyrrolo[2,3-b]pyridine demonstrate potent antitumor activity. Key modifications include:

  • Thiazole-Indole Hybrids : Compounds like 1f and 3f inhibit cyclin-dependent kinase 1 (CDK1) and induce apoptosis in mesothelioma models .
  • Methylation : 1-Methyl derivatives (e.g., 1l) enhance metabolic stability and bioavailability .

Table 3: Antitumor Activity of Selected Derivatives

Compound Structure Modifications IC₅₀ (µM) Mechanism Reference
1f 3-[2-(5-Fluoro-1-methylindol-3-yl)thiazole] 0.12 CDK1 inhibition, survivin downregulation
3f 3-[2-(1H-Indol-3-yl)thiazole] 0.09 Caspase-dependent apoptosis
Target 1-Methylpiperidin-4-yl Not Reported

Luminescent Materials (Boron Complexes)

2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine derivatives form luminescent diphenylboron complexes. These materials exhibit blue/green emission and are used in organic light-emitting diodes (OLEDs) .

Table 4: Luminescent Properties of Boron Complexes

Compound Emission Color Quantum Yield Application Reference
Diphenylboron Complex (40) Green 71% OLEDs
Target Compound Not Reported

Biological Activity

2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core substituted with a 1-methylpiperidine moiety. This structural configuration is significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a broad spectrum of pharmacological effects. Notably, this compound has been studied primarily for its role as a DYRK1A inhibitor , which is implicated in various neurological disorders and cancer.

Key Findings

  • Inhibition of DYRK1A : The compound has demonstrated nanomolar-level inhibitory activity against DYRK1A, as evidenced by enzymatic assays that reveal significant inhibition rates alongside robust antioxidant and anti-inflammatory effects .
  • Anti-inflammatory Properties : In vitro studies using BV2 microglial cells have shown that this compound can reduce LPS-induced pro-inflammatory responses, suggesting its potential therapeutic application in neuroinflammatory diseases .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been confirmed through ORAC assays, indicating its potential use in conditions associated with oxidative stress .

Table 1: Biological Activity Summary

Biological ActivityObservationsReference
DYRK1A InhibitionNanomolar-level inhibition
Anti-inflammatory ActivitySignificant reduction in pro-inflammatory markers
Antioxidant ActivityEffective scavenging of free radicals
Other Kinase InhibitorsRelated compounds show varying degrees of activity

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid distribution and metabolism. Studies indicate that compounds with similar piperidine structures often undergo N-dealkylation, affecting their bioavailability and half-life .

Table 2: Pharmacokinetic Parameters

CompoundHalf-life (h)Bioavailability (%)Remarks
2-(1-Methylpiperidin-4-yl)...Not quantifiedLowRapid clearance observed
Related Kinase InhibitorsVariableHighLonger tissue half-lives

Q & A

Q. What are the established synthetic routes for 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves coupling the pyrrolo[2,3-b]pyridine core with the 1-methylpiperidin-4-yl moiety. Key steps include nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example:

  • Step 1 : Functionalization of the pyrrolo[2,3-b]pyridine scaffold at the reactive nitrogen or carbon positions.
  • Step 2 : Introduction of the 1-methylpiperidin-4-yl group via alkylation or amination, often under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Purification using column chromatography or recrystallization (e.g., CH₂Cl₂/hexane systems) . Yields vary (40–70%), with optimization required for specific substituents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, crystal structures reveal intermolecular N–H⋯N hydrogen bonding, stabilizing dimeric forms .
  • HPLC-PDA : Assesses purity (>95% is typical for pharmacological studies) .

Q. What biological targets are associated with pyrrolo[2,3-b]pyridine derivatives?

This scaffold is prevalent in kinase inhibitors (e.g., CDK4/6, B-Raf) due to its planar heteroaromatic structure, which mimics ATP-binding motifs. Specific derivatives show activity against MAP4K5 and FGR kinases . Computational docking studies (e.g., using AutoDock Vina) guide target prioritization .

Advanced Research Questions

Q. How can conflicting bioactivity data across structural analogs be resolved?

Contradictions often arise from assay variability (e.g., cell lines, incubation times) or subtle structural differences. Strategies include:

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., piperidine methylation vs. ethylation) to identify critical pharmacophores .
  • Meta-Analysis : Cross-reference published datasets (e.g., Journal of Medicinal Chemistry) to identify consensus trends .

Q. What strategies optimize the solubility and bioavailability of this lipophilic compound?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) improve pharmacokinetic profiles . LogP values >3 indicate poor solubility; aim for derivatives with calculated XLogP3 <2.5 (ACD/Labs Percepta) .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Directing Groups : Install temporary directing groups (e.g., sulfonyl) to control electrophilic substitution on the pyrrolopyridine core.
  • Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective C3 or C5 functionalization .
  • Computational Modeling : DFT calculations (Gaussian 09) predict reactive sites based on Fukui indices .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

Discrepancies may stem from:

  • Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity.
  • Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation.
  • Dosing Regimens : Optimize in vivo dosing (e.g., QD vs. BID) based on PK/PD modeling .

Methodological Resources

Technique Application Reference
X-ray CrystallographyResolve stereochemistry and hydrogen bonding
CETSAConfirm target engagement in cellular contexts
DFT CalculationsPredict regioselectivity of reactions
SPRMeasure binding kinetics and affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.